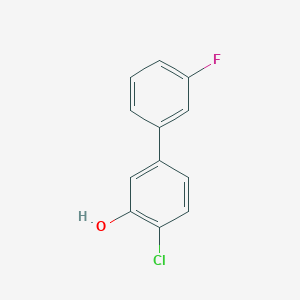

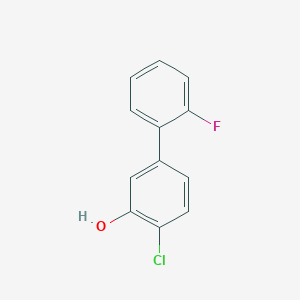

2-Chloro-4-(3-fluorophenyl)phenol, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

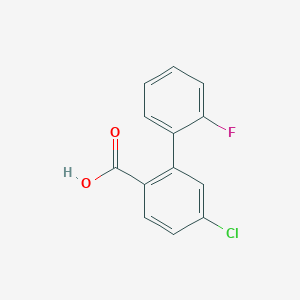

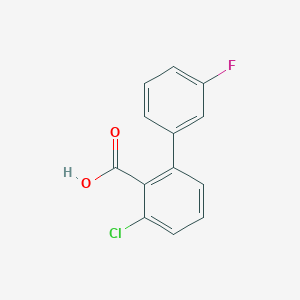

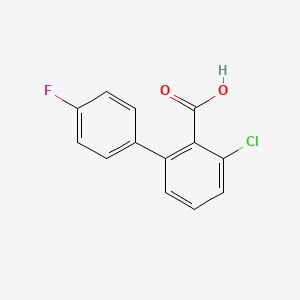

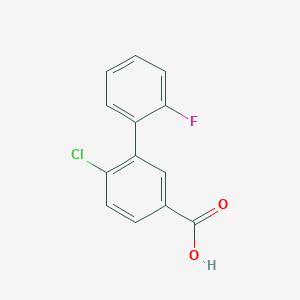

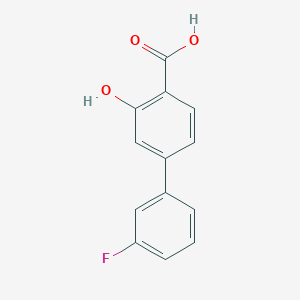

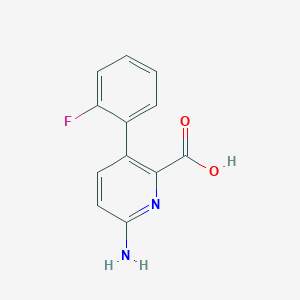

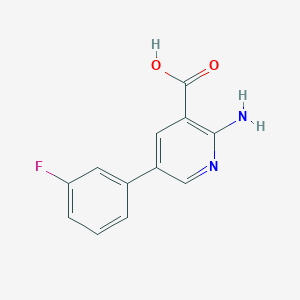

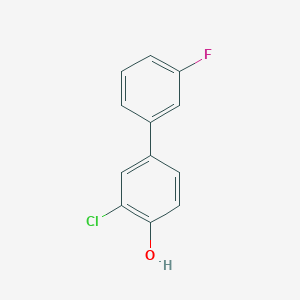

2-Chloro-4-(3-fluorophenyl)phenol is a fluorinated phenolic compound. Its linear formula is ClC6H3(F)OH, and it has a molecular weight of 146.55 . It is used in the enzymatic production of fluorocatechols .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Schiff base ligand 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol and its metal (II) complexes were synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(3-fluorophenyl)phenol consists of a phenol group with a chlorine atom and a fluorine atom attached to the benzene ring . The 3D structure of the compound can be viewed using specific software .Physical And Chemical Properties Analysis

2-Chloro-4-(3-fluorophenyl)phenol is a solid with a refractive index of 1.53. It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C. The density of this compound is 1.344 g/mL at 25 °C .Applications De Recherche Scientifique

Pharmaceutical Applications: Tyrosinase Inhibition

2-Chloro-4-(3-fluorophenyl)phenol: has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production . This application is significant in the development of treatments for skin pigmentation disorders and neurodegenerative diseases like Parkinson’s. The compound’s ability to inhibit tyrosinase could lead to new pharmaceutical agents in both cosmetic and medical fields.

Drug Synthesis: Suzuki–Miyaura Coupling

In drug synthesis, this compound can be utilized in the Suzuki–Miyaura coupling process . This is a widely applied carbon-carbon bond-forming reaction in organic chemistry, and the presence of the chloro-fluorophenyl group in the compound could enhance the efficacy of the coupling process, leading to the creation of more complex and potentially therapeutic molecules.

Material Science: Enzymatic Production of Fluorocatechols

The compound has been used in the enzymatic production of fluorocatechols, which are important intermediates in the synthesis of various materials . These materials have applications ranging from the development of new polymers to the creation of small molecule drugs.

Biological Research: Antiviral and Antiproliferative Activities

In biological research, derivatives of 2-Chloro-4-(3-fluorophenyl)phenol have shown promise in antiviral and antiproliferative activities . These activities are crucial for the development of new treatments for viral infections and cancer, making this compound a valuable asset in medicinal chemistry.

Safety and Hazards

Mécanisme D'action

Target of Action

Phenolic compounds, in general, are known to interact with multiple receptors and enzymes in the body .

Mode of Action

Phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It has been used in the enzymatic production of fluorocatechols , suggesting it may be involved in pathways related to these compounds.

Pharmacokinetics

Its physical properties such as boiling point (88 °c/4 mmhg) and density (1344 g/mL at 25 °C) have been documented .

Result of Action

It’s worth noting that phenolic compounds can have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

2-chloro-4-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXKGSDPBCSSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673443 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-fluorophenyl)phenol | |

CAS RN |

1214360-51-6 |

Source

|

| Record name | 3-Chloro-3'-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.